Einecs 302-059-0
Description
Properties
CAS No. |
94088-57-0 |
|---|---|
Molecular Formula |
C20H42N2O8 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-(4,4-dimethyl-2-methylidenepentyl)butanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H20O4.2C4H11NO2/c1-8(7-12(2,3)4)5-9(11(15)16)6-10(13)14;2*6-3-1-5-2-4-7/h9H,1,5-7H2,2-4H3,(H,13,14)(H,15,16);2*5-7H,1-4H2 |
InChI Key |
OFQYJBCVONQECL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=C)CC(CC(=O)O)C(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Molecular Structure and Conformation
Elucidation of the Succinic Acid Moiety: (4,4-Dimethyl-2-methylenepentyl)succinic Acid
The acidic component of the complex is (4,4-Dimethyl-2-methylenepentyl)succinic acid, a derivative of butanedioic acid. nih.gov Its structure features a succinic acid backbone substituted with a bulky, unsaturated hydrocarbon chain.
| Property | Value | Reference |
| IUPAC Name | 2-(4,4-dimethyl-2-methylidenepentyl)butanedioic acid | nih.gov |
| Molecular Formula | C12H20O4 | nih.gov |
| Molecular Weight | 228.28 g/mol | nih.gov |
| CAS Number | 5703-15-1 | nih.gov |
Stereochemical Considerations of the Branched Alkenyl Succinate (B1194679) Structure
The molecular structure of (4,4-Dimethyl-2-methylenepentyl)succinic acid contains a single chiral center. This stereocenter is located at the second carbon atom of the butanedioic acid chain, the same carbon to which the (4,4-dimethyl-2-methylenepentyl) group is attached. The presence of this chiral center means the molecule can exist as two distinct enantiomers, (R)- and (S)-, which are non-superimposable mirror images of each other.
Conformational Analysis of the Hydrocarbon Chain and Carboxylic Acid Groups
The conformation of this succinic acid derivative is largely governed by the steric demands of its bulky substituent and the rotational possibilities within its backbone.
Carboxylic Acid Groups: The two carboxylic acid groups (-COOH) of the succinic acid backbone can adopt different relative orientations due to rotation around the central C-C bond. In substituted succinic acids, a key conformational equilibrium exists between the anti conformation (where the two -COOH groups are positioned 180° apart) and the gauche conformation (where they are approximately 60° apart). Studies on similar molecules, like difluorosuccinic acid, show that substituents can create a preference for one conformation over the other. beilstein-journals.org The bulky nature of the (4,4-dimethyl-2-methylenepentyl) group likely favors a specific rotamer to minimize steric strain, which in turn would influence the hydrogen-bonding patterns in both solid and solution states.
Characterization of the Amine Moiety: 2,2'-Iminodiethanol (Diethanolamine)
The basic component of the complex is 2,2'-Iminodiethanol, commonly known as Diethanolamine (B148213) (DEA). wikipedia.org It is a polyfunctional molecule, acting as both a secondary amine and a diol (a dual alcohol). wikipedia.org
| Property | Value | Reference |
| IUPAC Name | 2,2'-Azanediyldi(ethan-1-ol) | wikipedia.org |
| Molecular Formula | C4H11NO2 | wikipedia.org |
| Molecular Weight | 105.14 g/mol | nih.gov |
| pKa | 8.96 | nih.gov |
Amine Basicity and Protonation States in Complexation
Diethanolamine functions as a weak base due to the lone pair of electrons on the nitrogen atom of its secondary amine group. wikipedia.orgchemicalbook.com Its pKa value of 8.96 indicates that in an acidic environment, the amine group will readily accept a proton (H+) to form the corresponding cation, diethanolammonium (DEAH+). nih.gov
In the context of the complex with (4,4-Dimethyl-2-methylenepentyl)succinic acid, a classic acid-base neutralization reaction occurs. chemicalbook.com The acidic carboxylic acid groups of the succinic acid derivative donate protons to the basic amine groups of DEA. This proton transfer is an exothermic reaction that results in the formation of an ionic salt. chemicalbook.com The degree of protonation is dependent on the pH, but given the interaction between a dicarboxylic acid and an amine, significant proton transfer is expected.
Role of Hydroxyl Groups in Intra- and Intermolecular Interactions
The two hydroxyl (-OH) groups in the diethanolamine molecule are pivotal to its chemical behavior and interactions. These groups are hydrophilic and capable of forming strong hydrogen bonds. wikipedia.org
Intramolecular Interactions: Within a single DEA molecule, hydrogen bonding can occur between one of the hydroxyl groups and the nitrogen atom.
Investigation of the 1:2 Acid-Amine Stoichiometry within the Complex
The complex is characterized by a precise 1:2 stoichiometric ratio between the acid and amine moieties. This ratio is a direct consequence of the chemical nature of the interacting species.
(4,4-Dimethyl-2-methylenepentyl)succinic acid is a dicarboxylic acid , meaning each molecule has two acidic protons that it can donate. Diethanolamine, on the other hand, is a monoamine with a single basic nitrogen center capable of accepting one proton.
For a complete acid-base neutralization, two molecules of diethanolamine are required to react with each of the two carboxylic acid groups on a single succinic acid molecule. The reaction can be represented as:
1 [Acid-(COOH)₂] + 2 [Amine] → [Acid-(COO⁻)₂] [Amine-H⁺]₂
The resulting complex is an ionic salt composed of one dicarboxylate dianion and two diethanolammonium monocations. The primary force holding the complex together is the electrostatic attraction between the negatively charged carboxylate groups and the positively charged ammonium (B1175870) centers. This ionic core is further stabilized by the extensive hydrogen bonding network established between the hydroxyl groups of the cations and the oxygen atoms of the anion, as described previously. This specific 2:1 molar ratio of diethanolamine to another reactant has been observed in other chemical syntheses, highlighting its capacity to form well-defined, multi-component structures. researchcommons.org
Nature of Intermolecular Bonding (e.g., Hydrogen Bonding Networks, Ionic Interactions)
The molecular structure of N-Acetylneuraminic acid is rich in hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyl, carboxyl, and hydroxyl oxygens), leading to extensive intermolecular hydrogen bonding networks. These interactions are crucial in both its solid-state packing and its interactions in biological systems. carlroth.comeuropa.eu In the crystal structure of its methyl ester monohydrate, a comprehensive network of seven intermolecular and one intramolecular hydrogen bond rigidly holds the molecules in the crystal lattice. carlroth.com
Quantum chemical calculations have shown that N-Acetylneuraminic acid can form strong intermolecular complexes with other molecules, such as disaccharides, primarily through hydrogen bonds involving its polar functional groups. scharlab.comosha.gov For instance, the interaction energy between N-Acetylneuraminic acid and sucrose (B13894) is significant, calculated to be 38.1 kJ/mol stronger than with lactose. scharlab.comosha.gov Furthermore, in biological contexts, the carboxylate group of Neu5Ac often participates in charge-reinforced hydrogen bonds with positively charged amino acid residues, like arginine, in sialic acid-binding proteins. europa.eu
Crystal Packing and Supramolecular Assembly in Solid-State Structures
In a different context, the self-assembly of pyrene-conjugated histidine can be inhibited by N-Acetylneuraminic acid. europa.eu This is because the sialic acid can interact with two stacked pyrene-conjugated histidine molecules through hydrogen bonding, thereby disrupting the ordered aggregation required for gel formation, showcasing its influence on supramolecular assembly. europa.eu
Solution-Phase Association Behavior
In aqueous solutions, N-Acetylneuraminic acid is highly soluble and its behavior is influenced by pH. The carboxylic acid group (pKa ≈ 2.6) means that at physiological pH, the molecule is predominantly in its anionic carboxylate form. The stability of N-Acetylneuraminic acid in solution is pH-dependent, being more stable at neutral pH and less stable in strongly acidic or alkaline conditions, especially at elevated temperatures.
Studies using methods like reactive extraction have explored its association with other molecules in solution. For example, a mixture of phenylboronic acid and a quaternary ammonium salt can efficiently extract N-Acetylneuraminic acid from aqueous solutions, indicating a reversible association between the sialic acid and the boronic acid in the organic phase. Furthermore, its association with other biomolecules is fundamental to its biological roles in cell-cell recognition and signaling. europa.eu
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is a powerful tool for the structural elucidation of N-Acetylneuraminic acid in solution. Both 1H and 13C NMR have been used extensively. The 1H NMR spectrum shows characteristic signals for the protons, including the N-acetyl methyl group around 2 ppm and various signals for the pyranose ring and glycerol (B35011) side-chain protons. The chemical shift of the proton at C-3 is particularly sensitive to the anomeric configuration, allowing for the differentiation of α and β anomers.
13C NMR spectroscopy has been instrumental in detecting and quantifying the different forms of N-Acetylneuraminic acid in aqueous solution, including the cyclic pyranose forms and the less abundant acyclic keto and enol forms. The use of 13C-labeled isotopomers has enabled the identification of the C2 signals for the keto form at approximately 198 ppm and the C2 and C3 signals for the enol forms at around 143 ppm and 120 ppm, respectively. Two-dimensional NMR techniques like COSY and HSQC are used to confirm the assignment of proton and carbon signals.
Table 1: Representative 1H NMR Chemical Shifts for N-Acetylneuraminic acid
| Assignment | Chemical Shift (ppm) |
| H-3a | ~2.32 |
| H-3e | ~2.72 |
| N-Acetyl (CH3) | ~1.99 - 2.13 |
| Note: Chemical shifts can vary depending on the solvent and pH. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Profiling
Vibrational spectroscopy techniques, including IR and Raman, provide detailed information about the functional groups and bonding within N-Acetylneuraminic acid. The IR spectrum, typically obtained using a KBr disc, shows characteristic absorption bands for the O-H, N-H, C=O (from both the carboxylic acid and amide), and C-O groups. pentachemicals.eu These spectra confirm the presence of the key functional groups within the molecule.
Raman spectroscopy, and particularly surface-enhanced Raman scattering (SERS), has been used to study N-Acetylneuraminic acid, even at very low concentrations. The SERS spectrum, obtained by adsorbing the molecule onto silver nanoparticles, shows enhanced Raman intensities. The adsorption mechanism on the silver surface is thought to involve the carboxyl and hydroxyl groups. The vibrational bands in the Raman spectrum provide a "fingerprint" for the molecule, with notable peaks that can be assigned to specific vibrational modes of the molecule's structure.
Table 2: Key IR Absorption Bands for N-Acetylneuraminic acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretching (hydroxyls) |
| ~3300 | N-H stretching (amide) |
| ~1730 | C=O stretching (carboxylic acid) |
| ~1650 | C=O stretching (amide I) |
| ~1550 | N-H bending (amide II) |
| Note: Exact positions can vary based on sample preparation and intermolecular interactions. |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used for the accurate determination of the molecular weight and for studying the fragmentation patterns of N-Acetylneuraminic acid. pentachemicals.eu In positive ion mode, the protonated molecule [M+H]+ and sodium adduct [M+Na]+ are commonly observed.
Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of derivatized N-Acetylneuraminic acid often involves the loss of water, the carboxyl group, and portions of the glycerol side chain. These fragmentation pathways provide structural information and can be used for the specific and sensitive detection of N-Acetylneuraminic acid in complex biological samples. For instance, a common method involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by HPLC and ESI-MS analysis, which allows for the identification of characteristic ions and their fragments.
X-ray Diffraction Studies for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction (SC-XRD) is the preeminent analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers, offering a definitive view of the molecule's conformation and its packing within the crystal lattice.
A comprehensive search of publicly accessible crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), indicates that a complete crystal structure for EINECS 302-059-0 has not been deposited or published to date. However, an analysis of this compound via SC-XRD would be expected to yield critical structural insights.
Expected Structural Features and Conformation: A successful crystallographic analysis would confirm the (S)-configuration at the α-carbon, the sole stereocenter in the molecule. The study would reveal the precise torsion angles defining the molecule's conformation, including:
The rotation around the Cα-Cβ bond, which dictates the spatial relationship between the quaternary amino acid core and the ethyl group.
The orientation of the phenyl ring relative to the main chain.
The conformation of the methyl ester group, particularly the C-C-O-C torsion angle.
Intermolecular Interactions: As a hydrochloride salt, the crystal structure would be heavily influenced by a network of strong intermolecular hydrogen bonds. The ammonium group (-NH₃⁺) serves as the primary hydrogen bond donor. The chloride anion (Cl⁻) and the carbonyl oxygen atom of the methyl ester group are the most probable hydrogen bond acceptors. The resulting crystal packing would likely feature extensive N-H···Cl⁻ and N-H···O=C interactions, which stabilize the lattice and dictate the macroscopic crystal morphology.
The table below outlines the key crystallographic parameters that would be determined from such an experimental study.
| Parameter | Description | Expected Value / Information Yielded |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₆NO₂⁺ · Cl⁻ |
| Crystal System | The basic geometric lattice system. | Likely Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal. | A non-centrosymmetric group (e.g., P2₁) due to the molecule's chirality. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | To be determined experimentally. |
| Z | The number of formula units per unit cell. | To be determined experimentally (e.g., 2, 4). |
| Key Bond Lengths (Å) | Distances between bonded atoms (e.g., Cα-N, Cα-C=O). | To be determined experimentally. |
| Key Torsion Angles (°) | Dihedral angles defining molecular conformation. | To be determined experimentally. |
| Hydrogen Bond Geometry | Distances (Å) and angles (°) of N-H···Cl and N-H···O interactions. | To be determined experimentally. |
Synthetic Methodologies and Reaction Pathways
Synthetic Routes to the (4,4-Dimethyl-2-methylenepentyl)succinic Acid Precursor
The precursor, (4,4-Dimethyl-2-methylenepentyl)succinic acid, is a substituted dicarboxylic acid. Its synthesis can be approached through several established methodologies for forming carbon-carbon bonds and introducing alkyl substituents to a succinate (B1194679) framework. One of the most prominent methods for creating alkylidene succinic acids is the Stobbe condensation.
The Stobbe condensation involves the base-catalyzed reaction between a dialkyl succinate (e.g., diethyl succinate) and a carbonyl compound (an aldehyde or ketone). wikipedia.orgunacademy.com The mechanism proceeds through the formation of an enolate from the succinic ester, which then attacks the carbonyl carbon. researchgate.net This is followed by an intramolecular cyclization to form a γ-lactone intermediate, which subsequently undergoes base-induced ring-opening to yield the salt of an alkylidene succinic acid monoester. wikipedia.orgdrhnsp.org Acidic workup then provides the final product. The reaction is specific for succinic esters and requires a stoichiometric amount of a strong base, such as sodium ethoxide or potassium tert-butoxide. wikipedia.orgunacademy.com Ketones are reported to react as effectively as aldehydes, often providing better yields when stronger bases like potassium tert-butoxide or sodium hydride are employed. researchgate.net
The structure of the (4,4-Dimethyl-2-methylenepentyl)succinic acid precursor contains a chiral center at the C-2 position of the succinic acid backbone. Therefore, the development of an enantioselective synthesis is critical for accessing stereochemically pure forms of the final compound. Several strategies are available for the asymmetric synthesis of 2-substituted succinic acid derivatives.
One effective method is the asymmetric hydrogenation of the corresponding unsaturated precursor, an alkylidene succinic acid. Catalytic systems employing ruthenium-BINAP complexes have been shown to effectively reduce unsaturated dicarboxylic acids to optically active 2-alkylsuccinic acids with high enantioselectivities. researchgate.net
Another powerful technique is parallel kinetic resolution . This approach can resolve a racemic mixture of a 2-substituted succinic anhydride (B1165640) using a chiral catalyst. For instance, modified cinchona alkaloids have been used to catalyze two simultaneous and divergently regioselective alcoholysis reactions on each enantiomer of the anhydride, yielding two different, separable, and optically active succinate monoesters with high efficiency.
Finally, conjugate addition reactions to chiral fumarates can produce functionalized succinates with high diastereoselectivity, which can then be converted to the target acid. researchgate.net
Optimizing the synthesis of the succinic acid precursor is crucial for maximizing efficiency and yield. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reactant stoichiometry. In the context of a Stobbe condensation, moving from sodium ethoxide to a stronger, more sterically hindered base like potassium tert-butoxide can improve yields, particularly when using ketones, by minimizing side reactions such as self-condensation of the carbonyl reactant. researchgate.netdrhnsp.org
Factorial design experiments are a systematic approach to optimization, allowing for the simultaneous evaluation of multiple factors. rsc.org For a given synthesis, variables such as temperature, reaction time, and molar excess of a reactant can be varied to identify the conditions that provide the highest conversion and purity.
Below is a representative table illustrating how reaction parameters could be optimized for a generic Stobbe condensation leading to an alkylidene succinic acid.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium Ethoxide | Ethanol (B145695) | 78 | 8 | 55 |
| Sodium Hydride | Toluene | 80 | 4 | 72 |
| Potassium tert-Butoxide | tert-Butanol | 80 | 2 | 85 |
| Potassium tert-Butoxide | THF | 66 | 2 | 88 |
Enantioselective Synthesis (if chiral centers exist)
Formation Mechanism of the Acid-Amine Complex
The compound Einecs 302-059-0 is an acid-amine salt formed between one molecule of the dicarboxylic (4,4-Dimethyl-2-methylenepentyl)succinic acid and two molecules of 2,2'-iminodiethanol (diethanolamine). The formation is a direct result of acid-base chemistry.
The fundamental reaction is an acid-base neutralization, where the acidic protons of the two carboxylic acid groups (-COOH) on the succinic acid derivative are transferred to the basic nitrogen atom of the diethanolamine (B148213) molecules. ifpenergiesnouvelles.fr
Acid-COOH + Amine-NH ⇌ Acid-COO⁻ + Amine-NH₂⁺
Since succinic acid is a dicarboxylic acid, it has two acidic protons, leading to a 1:2 stoichiometry with the monoamine, diethanolamine. The stability and completeness of salt formation are largely governed by the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa = pKa(amine-NH₂⁺) - pKa(acid-COOH)). A widely accepted rule of thumb is that a ΔpKa value greater than 2-3 is required for stable and complete proton transfer, resulting in the formation of a salt rather than a co-crystal. nih.gov Given the pKa values of succinic acid (pKa₁ ≈ 4.2, pKa₂ ≈ 5.6) and the pKa of protonated diethanolamine (≈ 8.9), the ΔpKa is significantly greater than 3 for both acidic sites, strongly favoring complete salt formation.
The formation of an acid-amine salt is typically a thermodynamically favorable process. The reaction is generally exothermic, driven by a negative enthalpy change (ΔH) resulting from the formation of stable ionic bonds. nih.gov Isothermal titration calorimetry studies on analogous amidinium-carboxylate salt bridges show that the Gibbs free energy of formation (ΔG) is negative, indicating a spontaneous process. nih.govacs.org
The following table presents representative thermodynamic data for analogous acid-amine complexation reactions, illustrating the typical magnitudes of the state functions involved.
| System | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
|---|---|---|---|---|
| Benzamidine + Formic Acid | Acetonitrile (B52724) | -16.7 | -58.6 | -41.9 |
| Benzamidine + Formic Acid | Chloroform | -28.0 | -48.5 | -20.5 |
| Deoxycholic Acid + sec-Butylamine | (Vapor Phase) | N/A | N/A | N/A |
The choice of solvent is a critical parameter that profoundly influences the outcome of the salt formation and crystallization process. The solvent affects not only the solubility of the individual components and the final salt but also the resulting crystal structure, including potential polymorphism. nih.gov
The polarity of the solvent system can dictate the final crystalline form. nih.gov Solvents can be broadly categorized as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetonitrile, THF), and nonpolar aprotic (e.g., toluene, hexane).
Polar Protic Solvents: These solvents can form strong hydrogen bonds and can effectively solvate both the carboxylate anion and the ammonium (B1175870) cation, potentially leading to the crystallization of solvates or hydrates. nih.gov
Polar Aprotic Solvents: These solvents possess high dielectric constants and can stabilize ions, but they lack hydrogen bond-donating ability. They can lead to different crystal packing arrangements compared to protic solvents. nih.gov
Nonpolar Solvents: In nonpolar media, the electrostatic attraction between the acid and amine is maximized, strongly favoring ion pair formation. However, the low solubility of the resulting salt often leads to rapid precipitation. nih.govacs.org
Thermodynamics and Kinetics of Complexation
Reactivity of the (4,4-Dimethyl-2-methylenepentyl)succinic Acid Moiety within the Complex
The (4,4-dimethyl-2-methylenepentyl)succinic acid component possesses two key reactive sites: the two carboxylic acid groups and the exocyclic methylene (B1212753) group.
Reactions Involving the Carboxylic Acid Functionalities (e.g., Esterification, Amidation)
The two carboxylic acid groups of the succinic acid moiety are amenable to standard derivatization reactions such as esterification and amidation.
Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods. Fischer esterification, reacting the acid with an alcohol under acidic catalysis, is a common approach. The reaction proceeds in two steps, first forming the mono-ester and subsequently the di-ester. google.com The use of catalysts like sulfated zirconia has been shown to be effective for the esterification of succinic acid, yielding products like diethyl succinate with high efficiency. researchgate.net For instance, using a sulfated zirconia catalyst supported on SBA-15, yields greater than 85% for diethyl succinate have been reported. researchgate.net The process can also be performed in aqueous solutions containing a dissolved chloride salt (e.g., MgCl₂, CaCl₂) to achieve high reaction rates and yields. google.com
Amidation: The carboxylic acid groups can also react with amines to form amides. The reaction of alkenyl succinic anhydrides, a related starting material, with diethanolamine can produce polymeric materials containing both ester and amide linkages due to the multiple reactive sites on both molecules. google.com The ratio of ester to amide groups formed can be controlled by adjusting the reactant ratios and reaction conditions. google.com Heterogeneous catalysts, such as modified CaO nanocrystals, have been shown to efficiently catalyze the amidation of fatty acids with diethanolamine. researchgate.net
Table 1: Representative Catalytic Systems for Succinic Acid Esterification
| Catalyst System | Alcohol | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfated Zirconia on SBA-15 | Ethanol | Not specified | >85 | researchgate.net |
| Dodecylbenzenesulfonic Acid | 1-Octanol | Not specified | up to 94 | tum.de |
| Aqueous MgCl₂, CaCl₂, or ZnCl₂ | Various | 50-100 | High | google.com |
Reactions at the Methylene Group (e.g., Polymerization, Hydrogenation, Electrophilic Additions)
The exocyclic methylene group, being an alkene functionality, is susceptible to addition reactions.
Polymerization: The methylene group, conjugated with a carboxylic acid, resembles itaconic acid (methylenesuccinic acid). Itaconic acid and its esters are known to undergo polymerization and copolymerization to produce synthetic resins, biodegradable plastics, and adhesives. atamanchemicals.comontosight.ai The polymerization can proceed via addition reactions at the double bond. atamanchemicals.com These polymers have applications in various industries, including plastics and paints. atamanchemicals.com Polyesters based on succinic acid and various diols are also synthesized, though this involves the carboxylic acid groups rather than the methylene group directly. mocedes.org
Hydrogenation: The double bond of the methylene group can be reduced via catalytic hydrogenation. This reaction would convert the (4,4-dimethyl-2-methylenepentyl)succinic acid moiety into (2-(4,4-dimethylpentyl))succinic acid. Various homogeneous and heterogeneous catalysts are effective for the hydrogenation of succinic acid derivatives in aqueous media. tum.de
Electrophilic Additions: The exocyclic double bond is nucleophilic and can react with electrophiles. Unsaturated lactones containing an exocyclic methylene group have been shown to be more electrophilic and reactive compared to their endocyclic counterparts. rsc.org However, the methylene group in this succinic acid derivative is expected to undergo typical electrophilic addition reactions. For example, reactions with halogens (e.g., Br₂) would lead to di-halogenated products, and reaction with N-iodosuccinimide (NIS) in the presence of nucleophiles can lead to iodinated products. researchgate.net
Reactivity of the 2,2'-Iminodiethanol (Diethanolamine) Moiety within the Complex
The diethanolamine (DEA) moiety features a secondary amine nitrogen and two primary hydroxyl groups, each offering distinct reaction possibilities. basf.com
Amine-Based Reactions (e.g., Alkylation, Acylation, Mannich Reactions)
The secondary amine is a nucleophilic center and readily participates in several key reactions.
Alkylation: The nitrogen atom of diethanolamine can be alkylated using alkyl halides. This SN2 reaction typically yields N-alkyldiethanolamines. For example, reaction with C12-C18 1-bromoalkanes in acetonitrile with K₂CO₃ as a base can produce the corresponding tertiary amines with yields between 78% and 96%. This N-alkylation is often selective, leaving the hydroxyl groups intact under controlled conditions. tandfonline.comresearchgate.net
Acylation: Diethanolamine reacts with acylating agents like acyl chlorides or carboxylic acids to form amides. publish.csiro.auscielo.org.mx Interestingly, when only one equivalent of an acylating agent is used, an N,O-diacyl product can still be formed, indicating a complex reaction mechanism. publish.csiro.au The acylation can be exhaustive, reacting with the amine and both hydroxyl groups. For instance, reaction with chloroacetyl chloride in the presence of triethylamine (B128534) can yield [(2-chloroacetyl)imino]diethane-2,1-diyl bis(chloroacetate). scielo.org.mx
Mannich Reactions: As a secondary amine, diethanolamine is a classic component in the Mannich reaction. It reacts with formaldehyde (B43269) and a compound containing an active hydrogen (like a ketone or phenol) to form a "Mannich base". orgoreview.com Diethanolamine can also be used to catalyze the Mannich reaction between aldehydes, leading to undesired cyclization byproducts due to the reactivity of its hydroxyl groups. acs.org Mannich condensates involving diethanolamine are used to prepare polyols for polyurethane foams. google.com
Table 2: Alkylation of Diethanolamine with 1-Bromoalkanes
| Alkyl Chain Length | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| C12 | 12 | 82 | 89 |
| C14 | 12 | 82 | 78 |
| C16 | 12 | 82 | 92 |
| C18 | 12 | 82 | 96 |
Reactions Involving Hydroxyl Groups (e.g., Esterification, Etherification, Oxidation)
The two primary hydroxyl groups behave as typical alcohols, undergoing esterification, etherification, and oxidation.
Esterification: The hydroxyl groups of diethanolamine can be esterified with carboxylic acids or their derivatives. basf.com This reaction is used to synthesize a variety of products, including surfactants and intermediates for pharmaceuticals. ekb.egekb.eg For example, diethanolamine can be esterified with fatty acids like octanoic, dodecanoic, and hexadecanoic acid. ekb.egekb.eg The reaction can also occur with inorganic acids, such as boric acid, to form borate (B1201080) esters. ontosight.ai
Etherification: Ether linkages can be formed at the hydroxyl positions. The reaction of diethanolamine with epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide results in ether formation. ontosight.ai Intramolecular etherification of N-alkyldiethanolamine derivatives can lead to the formation of morpholine (B109124) structures. nih.gov
Oxidation: The primary alcohol groups of diethanolamine can be oxidized. Oxidation with vanadium(V) ions in acidic solution leads to extensive degradation of the molecule. rsc.org Catalytic oxidation over a Pd-Al₂O₃ catalyst in an alkaline solution can convert diethanolamine to N-(2-hydroxyethyl) glycine. jst.go.jp Similarly, oxidation with potassium ferrate(VI) in alkaline media has been studied, with the reaction rate being dependent on the concentration of the oxidant and the substrate. researchgate.net
Intramolecular Cyclization Reactions (e.g., Formation of Oxazolidines)
The structure of diethanolamine allows for intramolecular cyclization reactions, particularly to form five-membered heterocyclic rings known as oxazolidines. This typically occurs when diethanolamine reacts with an aldehyde or ketone. revmaterialeplastice.roscirp.org For example, diethanolamine reacts with formaldehyde to produce N-hydroxy-ethyl-1,3-oxazolidine. revmaterialeplastice.ro This oxazolidine (B1195125) exists in equilibrium with its open-chain iminium form, making it a reactive intermediate for further reactions, such as the Mannich reaction. revmaterialeplastice.ro The cyclization can also be part of a multi-component reaction, for instance, with propargylic alcohols and CO₂, to form oxazolidinone derivatives. mdpi.com
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. While a significant body of computational research on N-(4-hydroxyphenyl)retinamide (Fenretinide) has centered on elucidating its biological mechanisms of action, such as its binding affinity for protein targets, these same theoretical methods provide a robust framework for understanding its synthetic reaction pathways. Computational studies, particularly those employing Density Functional Theory (DFT), allow for the detailed exploration of reaction mechanisms, including the characterization of transient species and the energetic landscape of a chemical transformation.
The primary synthesis of Fenretinide involves the formation of an amide bond between all-trans-retinoic acid and 4-aminophenol. A computational investigation into this reaction would map the potential energy surface to identify the most energetically favorable pathway from reactants to products. This involves calculating the geometries and energies of all relevant structures along the reaction coordinate, including reactants, intermediates, transition states, and products.
Key objectives of such a computational study include:
Mechanism Verification: Confirming the step-by-step process of amide formation, which can occur through various pathways depending on the reaction conditions (e.g., direct condensation, activation of the carboxylic acid).
Transition State Analysis: Identifying and characterizing the transition state structures, which correspond to the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
A systematic study using DFT calculations can elucidate the detailed mechanism of amide bond formation. rsc.org For instance, in related amide synthesis reactions, computational methods have been used to show that pathways assisted by catalysts or even other reactant molecules can lower the activation energy by stabilizing the transition state. rsc.org
The table below illustrates the type of data that would be generated from a DFT study on the direct amidation reaction to form Fenretinide. The energies represent a hypothetical reaction profile, demonstrating the energetic changes as the reaction progresses from reactants to the final product.
Interactive Data Table: Hypothetical DFT Energy Profile for Fenretinide Synthesis
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | all-trans-retinoic acid + 4-aminophenol | 0.0 |
| Transition State (TS) | The highest energy structure corresponding to the C-N bond formation and H₂O elimination. | +35.0 |
| Products | N-(4-hydroxyphenyl)retinamide + H₂O | -5.0 |
Note: The values are hypothetical and serve to illustrate the data obtained from computational analysis. The activation energy barrier would be the difference in energy between the Transition State and the Reactants (35.0 kcal/mol in this example).
Furthermore, computational analysis can provide detailed insights into the electronic structure of the reacting molecules. For example, methods can determine the preferred site of protonation in amides, which influences their fragmentation patterns in mass spectrometry. rsc.org In the context of retinoids, computational studies have been used to understand the mechanisms of E/Z isomerization, a crucial aspect of their chemistry and biological activity. nih.gov By analyzing factors like steric hindrance and electronic effects, these computational approaches can explain or predict the outcomes of chemical reactions involving complex molecules like Fenretinide. rsc.org
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of substituted gallium phthalocyanines. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine key electronic parameters. researchgate.net
Researchers utilize various functionals and basis sets, such as B3LYP/6-31G(d,p), to optimize molecular geometries and calculate electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally implies higher reactivity.
Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), correlating theoretical transitions with experimentally observed Q and B bands. researchgate.netsci-hub.se The Q-band, typically found in the red or near-infrared region, is characteristic of the phthalocyanine (B1677752) macrocycle's π-π* transition. researchgate.net The position and intensity of these bands are sensitive to the nature of peripheral substituents and the central gallium metal. researchgate.net
Furthermore, quantum calculations can predict other spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, for instance, is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm molecular structures. sci-hub.se Calculated infrared (IR) spectra also help identify functional groups within the molecule. sci-hub.se
Table 1: Calculated Electronic Properties of a Representative Substituted Metallophthalocyanine (MPc) Note: Data is illustrative, based on typical findings for metallophthalocyanines. Actual values vary significantly with substituents and the central metal.
| Parameter | Calculation Method | Calculated Value (eV) |
|---|---|---|
| EHOMO | DFT/B3LYP | -5.10 |
| ELUMO | DFT/B3LYP | -3.05 |
| Energy Gap (ΔE) | DFT/B3LYP | 2.05 |
Molecular Dynamics Simulations of Complex Behavior in Various Phases
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For substituted gallium phthalocyanines, MD simulations provide insights into their dynamic behavior, such as aggregation in solution, interactions with surfaces, and conformational changes. dntb.gov.uaresearchgate.net
One area of study involves simulating the behavior of these molecules on surfaces. For example, MD simulations have been used to investigate the adsorption of benzothiazole-substituted gallium phthalocyanines on an aluminum surface. dntb.gov.ua These simulations revealed that the inhibitor molecules tend to adopt a flat orientation on the surface, which maximizes surface coverage and provides effective protection against aggressive molecules. dntb.gov.ua
Another significant application is in studying the interaction of water-soluble gallium phthalocyanines with biological macromolecules like DNA. researchgate.net MD simulations can elucidate the specific binding modes, such as intercalation or groove binding, and the conformational changes that occur in both the phthalocyanine and the DNA upon complex formation. researchgate.net This is crucial for understanding their potential applications in fields like photodynamic therapy. The simulations can also help explain how the formation of conjugates with macromolecules can reduce the natural tendency of phthalocyanines to aggregate, which is important because aggregation can decrease their photoactivity. researchgate.net
Prediction of Intermolecular Interactions and Complex Stability Parameters
The peripheral substituents on the phthalocyanine ring play a critical role in mediating intermolecular interactions, which govern phenomena like self-assembly, aggregation, and the stability of molecular complexes. researchgate.networldscientific.com Computational methods, particularly DFT, are used to predict and analyze these non-covalent interactions.
Studies have shown that π-π stacking is a dominant force in the aggregation of phthalocyanine molecules. rsc.org The introduction of bulky peripheral groups can sterically hinder this stacking, enhancing solubility and preventing the formation of large, non-photoactive aggregates. mdpi.comresearchgate.net Computational models can quantify the stabilization energy gained from these π-π interactions.
For instance, research on phthalocyanines substituted with large, pillar-like groups has shown that synergetic π-π interactions between the co-facial Pc rings and among the peripheral pillars can lead to the formation of stable, isolable dimers. rsc.org DFT calculations can help understand the geometry and binding strength of these dimers.
Similarly, the self-assembly of these molecules into ordered monolayers on surfaces is heavily influenced by intermolecular forces. DFT calculations have revealed that while the central metal atom plays a minor role, the orientation and nature of peripheral substituents are critical in determining the packing structure and stability of the monolayer. worldscientific.com These calculations can predict adsorption energies and model the resulting two-dimensional structures. worldscientific.com
Table 2: Factors Influencing Intermolecular Interactions of Gallium Phthalocyanines
| Interaction Type | Governing Factors | Effect | Computational Insight |
|---|---|---|---|
| π-π Stacking | Size of π-system, peripheral substituents | Leads to aggregation (H- or J-type) | Calculation of dimer binding energy |
| van der Waals Forces | Size and shape of substituents | Influences packing in solid state and monolayers | Modeling of monolayer structures |
| Hydrogen Bonding | Presence of H-bond donor/acceptor groups | Directs self-assembly into specific architectures | Prediction of stable hydrogen-bonded complexes |
Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States
Density Functional Theory (DFT) is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules like gallium phthalocyanines. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows researchers to map out the entire energy profile of a reaction pathway. researchgate.netmdpi.com
This approach has been used to investigate the mechanisms of various reactions, including cyclization reactions and photoinitiated polymerization processes. researchgate.netpreprints.org For example, in the study of a photoinitiator system based on a silver phthalocyanine, DFT calculations were performed to verify the early steps of the proposed radical polymerization mechanism. mdpi.compreprints.org These calculations helped to identify unstable intermediates and radical species, providing a detailed, step-by-step picture of the reaction's initiation phase. mdpi.compreprints.org The computed electronic structures and transition energies of the proposed intermediates were then compared with experimental spectroscopic data to validate the mechanistic hypothesis. mdpi.com
DFT is also used to understand the catalytic activity of gallium complexes. Cationic gallium phthalocyanines can act as catalysts in certain organic reactions, such as [3+2]-annulation reactions. researchgate.net DFT calculations can be employed to study the reaction mechanism, examining the structure of the catalytically active species and the transition states of the key bond-forming steps. This provides fundamental insights into the source of the catalytic activity and can guide the design of more efficient catalysts. researchgate.net
Environmental Chemistry and Degradation Pathways
Environmental Distribution and Partitioning Behavior
The distribution of Flumioxazin in the environment is governed by its physicochemical properties, which determine its partitioning into water, soil, and biological organisms.
Water Solubility and Partitioning
Flumioxazin has a low aqueous solubility. herts.ac.ukfao.org The octanol/water partition coefficient (Log K_ow) has been reported as 2.55, indicating a limited potential to bioaccumulate in organisms. epa.govfao.org This low bioaccumulation potential is further supported by its rapid degradation in water. wi.govnoaa.gov The U.S. Environmental Protection Agency (EPA) waived the requirement for a fish bioaccumulation study based on the Log K_ow being less than 3.0 and the rapid hydrolysis of the compound. epa.gov
Soil Adsorption
Flumioxazin is classified as having medium mobility in soil. epa.gov Its adsorption to soil particles is a key factor influencing its availability and movement. Studies have shown that soil organic matter and clay content are the primary factors controlling its adsorption. nih.govresearchgate.netnih.gov In one study, soil organic matter content was highly correlated with Flumioxazin adsorption (r² = 0.95). nih.gov Freundlich distribution coefficient (K_f) values in various agricultural soils have been observed to range from 0.4 to 8.8, while soil distribution coefficient (K_d) values ranged from 2.54 to 6.51 mg L⁻¹. nih.govnih.gov Higher clay content leads to greater adsorption, which in turn makes the herbicide less available for microbial degradation. acs.org Desorption can be rapid, suggesting that Flumioxazin can become available in the soil solution following rainfall, making it susceptible to leaching under certain conditions. nih.govgaweed.com
Bioaccumulation Potential
The potential for Flumioxazin to bioaccumulate is considered low. wi.gov This is primarily due to its rapid breakdown in aquatic environments and a Log K_ow value of 2.55 (K_ow = 355), which is below the threshold that typically indicates significant bioaccumulation. epa.gov Studies indicate that Flumioxazin is not expected to accumulate in fish. epa.govmass.gov
Table 1: Physicochemical and Partitioning Properties of Flumioxazin
| Property | Value | Source |
|---|---|---|
| Water Solubility | 1.79 mg/L (at 25°C) | gaweed.com |
| Log K_ow | 2.55 | epa.gov |
| Soil Adsorption (K_oc) | Average 557 | epa.gov |
| Soil Adsorption (K_f) | 0.4 - 8.8 | nih.gov |
| Bioaccumulation Factor (BCF) | Not expected to bioaccumulate | epa.gov |
Impact on pH and Buffering Capacity of Natural Water Systems during Degradation
The degradation of Flumioxazin is exceptionally sensitive to pH. ufl.edu The primary degradation pathway in water is hydrolysis, and the rate of this reaction increases dramatically with rising pH. nih.govalligare.com At a pH of 5, the hydrolysis half-life is several days, but this shortens to about a day at a neutral pH of 7, and to as little as 15 to 22 minutes at a pH of 9. epa.govufl.eduepa.gov
This rapid breakdown in alkaline water means that the pH of the water system directly impacts the herbicide's persistence. ufl.edualligare.com The degradation process itself involves the cleavage of the molecule, primarily through hydrolysis, into major degradates. epa.govnoaa.gov These include 3,4,5,6-tetrahydrophthalic acid (THPA) and APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one) at neutral to acidic pH, and 482-HA at alkaline pH. epa.govwi.govnoaa.gov
The formation of THPA, which is a dicarboxylic acid, introduces an acidic compound into the water system. wi.govnoaa.gov In natural waters with low buffering capacity, the generation of acidic degradates like THPA from the breakdown of Flumioxazin could potentially contribute to a slight decrease in the water's pH. However, research specifically quantifying the impact on the buffering capacity of natural water systems is limited. The more pronounced interaction is the effect of the water's initial pH on the compound's rapid degradation. ufl.eduresearchgate.net
Table 2: pH-Dependent Hydrolysis Half-Life of Flumioxazin
| pH Level | Half-Life (t_½) | Source |
|---|---|---|
| 5 | 3.4 - 5.1 days | epa.gov |
| 7 | 19 - 26 hours | fao.orgepa.gov |
Assessment of Environmental Persistence and Mobility
Flumioxazin is considered non-persistent in most environmental settings due to its rapid degradation via hydrolysis, photolysis (breakdown by light), and microbial action. epa.govherts.ac.uk
Persistence
The environmental half-life of Flumioxazin is short. In aquatic systems, hydrolysis is a dominant factor, with half-lives ranging from minutes to days depending on the pH. epa.govfao.org Aqueous photolysis is also rapid, with a half-life of about one day. epa.gov In soil, Flumioxazin degrades quickly under both aerobic and anaerobic conditions. The aerobic soil metabolism half-life ranges from approximately 12 to 18 days. epa.govacs.org Field dissipation studies in Chile found soil half-life (DT₅₀) values ranging from 10.6 to 32.1 days. nih.gov Microbial action is a crucial factor in soil degradation. researchgate.netacs.org
Mobility
While the parent compound, Flumioxazin, has low to medium mobility, its primary degradation products exhibit different characteristics. epa.gov The degradates APF and THPA are significantly more mobile and persistent than Flumioxazin itself. epa.govwi.govnoaa.gov The Koc values for APF and THPA are 410 and 155 respectively, compared to an average of 557 for the parent compound, indicating higher mobility potential. epa.gov Another major degradate, 482-HA, formed under alkaline conditions, is also believed to be very mobile. epa.gov
Therefore, while Flumioxazin itself has a low potential to leach into groundwater due to its rapid degradation and moderate soil adsorption, its more mobile and persistent degradates (APF and THPA) pose a greater risk of contaminating ground and surface water. epa.govnoaa.gov Studies have shown that Flumioxazin tends to remain in the upper soil layers (e.g., top 10 cm), but its degradates have a higher potential to move through the soil profile. cropj.comresearchgate.net
Table 3: Summary of Compound Names
| Abbreviation / Name | Full Chemical Name |
|---|---|
| Flumioxazin | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
| APF | 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one |
| THPA | 3,4,5,6-tetrahydrophthalic acid |
| 482-HA | N-(7-fluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl)-3,4,5,6-tetrahydrophthalamic acid |
| IMOXA | 7-fluoro-6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one |
| 482-CA | 2-carboxy-N-(7-fluoro-3-oxo-4-prop-2-ynyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide |
| Δ¹-TPA | 3,4,5,6-tetrahydrophthalic anhydride (B1165640) |
| 482-PHO | A photolysis-specific degradate |
Advanced Applications in Chemical Synthesis, Materials Science, and Industrial Processes
Role as a Chemical Intermediate in Organic Synthesis and Manufacturing
As a chemical intermediate, Einecs 302-059-0 serves as a foundational material in the production of other substances. europa.eu Its industrial use is integral to manufacturing processes where it is transformed into more complex molecules or formulations for specialized applications. europa.eueuropa.eu The release of this substance into the environment can occur from its industrial use as a processing aid, in the formulation of mixtures, and as an intermediate step in the synthesis of other chemicals. europa.eu
This compound is a component in the formulation of a variety of specialty chemicals. It is utilized in the manufacture of products such as lubricants, greases, hydraulic fluids, metalworking fluids, and fuels. europa.eu The compound's properties, derived from its phosphate (B84403) ester and amine components, make it a valuable additive in these formulations, contributing to functions like corrosion inhibition, emulsification, and extreme pressure (EP) performance. While its primary role is in industrial specialty chemicals, the broader class of organophosphate and amine compounds are fundamental in various synthetic pathways, including those for creating more complex molecules. lehigh.eduacs.org
Table 1: Industrial Applications as a Precursor/Component
| Product Category | Function/Role of this compound |
|---|---|
| Lubricants and Greases | Component for enhancing anti-wear and corrosion protection properties. europa.eu |
| Metalworking Fluids | Acts as a corrosion inhibitor and emulsifier. europa.eumade-in-china.com |
| Hydraulic Fluids | Contributes to fluid stability and metal protection. europa.eu |
| Fuels | Used as an additive for performance enhancement. europa.eu |
In the realm of materials science, this compound finds utility in the synthesis and formulation of polymers, resins, adhesives, and coatings. europa.eu The diethanolamine (B148213) portion of the molecule contains a tertiary amine and hydroxyl groups, which can participate in or catalyze polymerization reactions. Amines are widely used as catalysts in the production of polyurethanes, where they accelerate the reaction between isocyanates and polyols. researchgate.net The phosphate ester component can be integrated into polymer backbones or used as an additive to impart specific properties such as flame retardancy, adhesion, and improved surface characteristics in coatings. europa.eu
Precursor to Specialty Chemicals and Pharmaceuticals
Functionality in Gas Purification Technologies (e.g., Selective CO2 and H2S Absorption)
The diethanolamine (DEA) component of this compound makes it functionally relevant to gas purification, a critical process in natural gas sweetening, petroleum refining, and flue-gas treatment. polimi.it Alkanolamines like DEA are the industry standard for removing acidic gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from gas streams. chemmethod.com This process, often called amine scrubbing or acid gas removal, relies on the chemical reaction between the basic amine and the acidic gases. epa.govcpilink.com
The mechanism of acid gas scrubbing with an alkanolamine like DEA is a form of chemical absorption, where the pollutant is removed from the gas phase by reacting with the liquid solvent. cpilink.comepa.gov
H₂S Absorption: Hydrogen sulfide is a Brønsted acid and reacts with the basic diethanolamine via a rapid proton transfer reaction. chemmethod.com This instantaneous reaction ensures efficient mass transfer of H₂S from the gas to the liquid phase. chemmethod.com
CO₂ Absorption: Carbon dioxide reacts with secondary amines like DEA to form a carbamate. This reaction is reversible, which is a key feature for the subsequent regeneration of the solvent.
Table 2: Acid Gas Absorption Reactions
| Acid Gas | Reactant | Product | Reaction Type |
|---|---|---|---|
| Hydrogen Sulfide (H₂S) | Diethanolamine (R₂NH) | R₂NH₂⁺ + HS⁻ | Proton Transfer |
| Carbon Dioxide (CO₂) | Diethanolamine (R₂NH) | R₂NCOO⁻ + R₂NH₂⁺ | Carbamate Formation |
Note: R represents the ethanol (B145695) group in diethanolamine.
Acid gas scrubbing is a cyclical process involving two main stages: absorption and desorption (or regeneration).
Absorption: This occurs in an absorber column at lower temperatures and higher pressures to maximize the solubility and reaction of the acid gases with the amine solvent. epa.gov The kinetics of the reaction must be fast to ensure high removal efficiency. chemmethod.com
Desorption: The "rich" amine, loaded with acid gases, is heated in a separate stripper or regenerator column. The increased temperature reverses the absorption reaction, releasing the captured CO₂ and H₂S as a concentrated gas stream. polimi.it The regenerated "lean" amine is then cooled and recycled back to the absorber.
The entire process is governed by thermodynamic and kinetic principles. The heat of reaction influences the temperature profile in the absorber, while the energy input required for the stripper is a major operational cost, dictated by the stability of the amine-acid gas adduct. polimi.it Optimizing the cycle involves balancing the efficiency of absorption with the energy cost of regeneration. researchgate.net
Table 3: Key Parameters in Absorption-Desorption Cycles
| Parameter | Absorption Stage | Desorption (Regeneration) Stage |
|---|---|---|
| Temperature | Lower temperatures favor absorption equilibrium. epa.gov | Higher temperatures reverse the reaction to release gases. polimi.it |
| Pressure | Higher pressures increase acid gas partial pressure, driving absorption. | Lower pressures favor the release of gases. |
| Kinetics | Fast reaction rates are crucial for high efficiency. chemmethod.com | The rate of decomposition of the carbamate/bisulfide is key. |
| Thermodynamics | Exothermic reaction; heat must be managed. epa.gov | Endothermic process; significant energy input (reboiler duty) required. polimi.itresearchgate.net |
Mechanistic Studies of Acid Gas Scrubbing Processes
Application in Corrosion Inhibition Systems and Surface Chemistry
The dual functionality of this compound, stemming from its phosphate ester and amine groups, makes it an effective corrosion inhibitor for protecting metal surfaces, particularly in aqueous and hydrocarbon systems. made-in-china.comresearchgate.net Corrosion inhibitors work by adsorbing onto the metal surface to form a protective film that acts as a barrier to corrosive agents. researchgate.net
The inhibition mechanism is typically a mixed-type:
Anodic Inhibition: The phosphate component can react with metal cations at anodic sites to form a stable, insoluble phosphate layer, passivating the surface.
Cathodic Inhibition: The diethanolamine component, with its nitrogen lone-pair electrons, can adsorb onto cathodic sites, slowing the hydrogen evolution or oxygen reduction reactions.
The long alkyl chains (octyl and decyl) of the ester group enhance the protective barrier by creating a hydrophobic, non-polar layer that repels water from the metal surface. This adsorption can occur through physisorption (electrostatic forces) or chemisorption (covalent bonding), leading to a significant reduction in the corrosion rate. researchgate.netacs.org The compound's surface-active properties, demonstrated by its ability to lower the surface tension of aqueous solutions, facilitate the formation of this protective film. europa.eu
Catalytic Activity in Specific Chemical Transformations and Reaction Systems
While not a catalyst in the classical sense of being regenerated unchanged after a reaction cycle, 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol facilitates and participates in crucial chemical transformations, most notably as a scavenger for hydrogen sulfide (H₂S). researchgate.netnih.govkrwater.com This process is vital in the oil and gas industry to remove the toxic and corrosive H₂S from hydrocarbon streams, a process known as "sweetening". nih.govresearchgate.net
The reaction mechanism involves an irreversible chemical reaction between HHT and hydrogen sulfide. researchgate.net This transformation leads to the formation of byproducts such as 5-hydroxyethylhexahydrodithiazine (DTZ) and monoethanolamine (MEA). researchgate.net The nitrogen atoms in the triazine ring have a high affinity for H₂S, driving the scavenging reaction. researchgate.net The process can be complex, potentially leading to the formation of polymeric sulfur-containing solids under certain field conditions, which is a significant operational consideration. researchgate.net
Although the compound is listed for use in organic synthesis, its role is typically that of a reagent or a formaldehyde-releasing agent rather than a catalyst that lowers the activation energy of a reaction. atamankimya.comatamanchemicals.comechemi.com Its function as a formaldehyde (B43269) donor is central to its biocidal activity, which is another key chemical transformation it initiates. atamankimya.comashland.com Other triazine derivatives, such as covalent triazine frameworks, are being explored for true electrocatalytic applications in reactions like CO₂ reduction and water splitting, but this is a separate class of materials from the specific compound this compound. rsc.orgrsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol | atamanchemicals.comnih.gov |
| Common Name | 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine (HHT) | researchgate.netatamankimya.com |
| CAS Number | 4719-04-4 | atamankimya.comcymitquimica.com |
| Molecular Formula | C₉H₂₁N₃O₃ | atamankimya.com |
| Appearance | Colorless or light yellow liquid | researchgate.netatamankimya.comashland.com |
| pH (1% aqueous solution) | 8.0 - 12.0 | researchgate.netkrwater.com |
| Density (20-25°C) | 1.13 - 1.18 g/mL | researchgate.netatamankimya.com |
| Solubility | Soluble in water, alcohol, and propylene (B89431) glycol | atamanchemicals.comechemi.com |
Role in pH Regulation and Buffering in Industrial Formulations
The chemical compound 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol functions effectively as a pH regulator and buffering agent in various industrial formulations. atamanchemicals.com Its utility in this capacity is a direct result of its chemical nature as an amine. atamankimya.comatamanchemicals.comechemi.com Amines are basic compounds that readily neutralize acids to form a salt and water. atamankimya.comechemi.com
This alkaline property is particularly valuable in water-based systems like metalworking fluids. krwater.com These fluids can become acidic over time due to microbial activity, which degrades the fluid components and produces acidic byproducts. The resulting decrease in pH can lead to corrosion of metal tools and workpieces and reduce the efficacy of the fluid.
By incorporating HHT into the formulation, its basicity helps to maintain an alkaline environment, typically in the pH range of 9.0 to 12.0. atamankimya.com This elevated pH not only inhibits the growth of bacteria and fungi, which prefer less alkaline conditions, but also neutralizes corrosive acids as they form. This dual action of biocidal activity and pH buffering makes it a crucial component for preserving the stability, performance, and service life of industrial fluids. krwater.com
Integration in Specialized Chemical Formulations (e.g., Metal Working Fluids, Lubricants, Paper Chemicals, Textile Treatment Products, Inks, Dyes)
The primary role of 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol in specialized chemical formulations is as a broad-spectrum, formaldehyde-releasing biocide. krwater.comatamankimya.comashland.com It is effective against bacteria, fungi, and yeast, preventing microbial spoilage and preserving the integrity of water-based products. atamankimya.com
Table 2: Industrial Applications of this compound
| Industry / Formulation | Specific Use | Source(s) |
| Metalworking Fluids | Antimicrobial agent in cutting, grinding, and calendering fluids to prevent spoilage and corrosion. | researchgate.netatamankimya.comashland.com |
| Oil & Gas | Hydrogen sulfide (H₂S) scavenger in drilling muds and packer fluids; biocide. | nih.govatamankimya.comashland.com |
| Paper Manufacturing | Preservative for paper coatings, bulk pulp, and other additives; helps improve paper strength. | researchgate.netatamankimya.com |
| Adhesives & Sealants | Antimicrobial preservation. | ashland.comcymitquimica.com |
| Textile & Leather | Used in textile treatment products and dyes; leather polishing agents. | atamankimya.com |
| Coatings, Inks & Dyes | In-can preservative for latex paints, coatings, inks, and toners. | researchgate.netatamankimya.com |
| Detergents | Component in detergent formulations. | researchgate.net |
Metalworking Fluids : This is a principal application where HHT is used to control microbial growth in water-based cutting, grinding, and rolling fluids. researchgate.netatamankimya.comashland.com Its presence ensures the fluid remains stable and effective, preventing foul odors and corrosion.
Lubricants : It is incorporated into lubricant formulations, particularly water-based industrial lubricants, to prevent biological degradation. atamankimya.com
Paper Chemicals : In the paper industry, HHT is used as a preservative in paper coatings and to protect pulp from microbial spoilage. researchgate.netatamankimya.com This application can also enhance paper strength by preventing the microbial degradation of cellulose (B213188) fibers. atamankimya.com
Textile Treatment Products : The compound is found in formulations for textile and leather treatment, where it acts as a preservative. atamankimya.com
Inks and Dyes : It serves as an in-can biocide for water-based inks, dyes, and toners, extending their shelf life by preventing microbial contamination. atamankimya.com
Analytical Methodologies for Detection and Characterization in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and quantification of Fludioxonil.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for Fludioxonil analysis, often employed in official methods for residue analysis in plant materials. Method REM 133.04, for instance, utilizes HPLC with UV detection at 268 nm. fao.org This method involves sample extraction, cleanup on a phenyl solid-phase extraction (SPE) cartridge, and analysis with column switching between C18 and phenyl columns. fao.org The validated limit of quantification (LOQ) for this method ranges from 0.01 to 0.04 mg/kg. fao.org
A modification of the REM 133.04 method uses a single amino HPLC column with fluorescence detection (excitation at 265 nm, emission at 312 nm), achieving an LOQ of 0.02 mg/kg in apples. fao.orgfao.org Another common method, AG-597, also employs HPLC with UV detection at 268 nm, typically using an amino or C18 column, with a validated LOQ of 0.01–0.02 mg/kg in a wide range of commodities. fao.org
A rapid HPLC method was developed for the simultaneous determination of Fludioxonil and Cyprodinil in a fungicide formulation. ukim.mkukim.mk This method uses a ZORBAX Eclipse Plus C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (70:30 v/v) and UV detection at 270 nm. ukim.mkukim.mk
Table 1: HPLC Methods for Fludioxonil Analysis
| Method | Column | Mobile Phase | Detector | LOQ (mg/kg) | Reference |
|---|---|---|---|---|---|
| REM 133.04 | C-18 and Phenyl (column switching) | Not Specified | UV (268 nm) | 0.01 - 0.04 | fao.org |
| Modified REM 133.04 | Amino | Hexane-isopropanol (9:1, v/v) | Fluorescence (Ex: 265 nm, Em: 312 nm) | 0.02 | fao.orgfao.org |
| AG-597B | Amino or C18 | Not Specified | UV (268 nm) | 0.01 - 0.02 | fao.orgfao.org |
| Velkoska-Markovska et al. | ZORBAX Eclipse Plus C18 | Acetonitrile:Water (70:30) | UV-DAD (270 nm) | Not Specified for residue | ukim.mkukim.mk |
| Newcrom R1 Method | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS-compatible | Not Specified | sielc.com |
Gas Chromatography (GC): GC is another robust technique for Fludioxonil determination. A method using solid-phase microextraction (SPME) coupled with GC and a nitrogen-phosphorus detector (NPD) has been developed for analyzing residues in blueberries. nih.govtandfonline.com This method reported a low limit of detection (LOD) of 0.4 µg/kg and an LOQ of 1.3 µg/kg for Fludioxonil. nih.govtandfonline.com The optimal SPME fiber coating was found to be 100 µm polydimethylsiloxane (B3030410) (PDMS). nih.govtandfonline.com
A multi-residue method for grapes, must, and wine utilized GC with either an NPD or a mass spectrometric detector. nih.gov This approach required a simple one-step extraction-partition procedure without further cleanup and achieved an LOQ of 0.10 mg/kg for Fludioxonil. nih.gov
Electrochemical Methods for Reactivity and Concentration Determination
Electrochemical techniques offer a rapid and inexpensive alternative for Fludioxonil detection. A novel method based on square wave voltammetry (SWV) was developed for its determination. researchgate.net This method relies on the electrochemical cathodic reduction of Fludioxonil at approximately -1.1 V (vs. Ag/AgCl/KCl) on a renewable silver amalgam film electrode (Hg(Ag)FE). researchgate.net The analysis was performed in a citrate-phosphate buffer at pH 3.7. researchgate.net Under optimized conditions, the method demonstrated good linearity and achieved a limit of detection (LOD) of 5.81 × 10⁻⁷ mol L⁻¹ and a limit of quantification (LOQ) of 1.94 × 10⁻⁶ mol L⁻¹. researchgate.net The technique was successfully applied to determine Fludioxonil in spiked river water samples. researchgate.net
Coupled Techniques for Comprehensive Analysis
Coupling chromatographic separation with mass spectrometry provides unparalleled selectivity and sensitivity, making it the gold standard for trace residue analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS and its tandem version, GC-MS/MS, are powerful tools for Fludioxonil analysis. The DFG S19 multi-residue method, a European standard, often uses GC with mass spectrometric detection. fao.org A GC-MS/MS method was developed for the simultaneous determination of Fludioxonil and Boscalid in grape and soil. nih.gov This method used a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by purification with a primary secondary amine (PSA) sorbent. nih.gov It achieved an LOD of 0.006 mg/kg and an LOQ of 0.02 mg/kg in both matrices, with recoveries ranging from 82.73% to 97.67%. nih.gov High-throughput multiresidue pesticide analysis using GC-MS/MS on an Rxi-5ms column has also proven effective for separating over 200 pesticides, including Fludioxonil. restek.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for analyzing Fludioxonil in complex matrices due to its high sensitivity and specificity. The QuEChERS extraction method is commonly paired with LC-MS/MS analysis. fao.org This combination can yield recoveries in the range of 90-110% for Fludioxonil in fruits and vegetables. fao.org
An LC/ESI-MS/MS method was evaluated for determining Fludioxonil in processed fruit products like tomato pulp and pear purée. researchgate.netoup.comnih.gov The analysis was performed on a C18 column with isocratic elution and negative electrospray ionization (ESI), monitoring the m/z transition 247→126. researchgate.net This method achieved mean recoveries of 77.1% to 96.5% for fortification levels between 0.002 and 0.020 mg/kg. researchgate.netnih.gov
Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for Fludioxonil residues in tomato and soil. cabidigitallibrary.org Using an ACQUITY UPLC BEH C18 column and multiple reaction monitoring (MRM) mode, the method reported an LOD of 0.4 µg/kg and an LOQ of 1.4 µg/kg and 1.3 µg/kg for tomato and soil, respectively. cabidigitallibrary.org
Table 2: Coupled Mass Spectrometry Techniques for Fludioxonil Analysis
| Technique | Matrix | Extraction/Cleanup | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|
| GC-MS/MS | Grape, Soil | Acetonitrile extraction, PSA cleanup | 0.02 mg/kg | 82.7 - 97.7 | nih.gov |
| LC-MS/MS | Fruits, Vegetables | QuEChERS | Not Specified | 90 - 110 | fao.org |
| LC/ESI-MS/MS | Tomato Pulp, Pear Purée | Miniaturized extraction-partition | 0.002 mg/kg (fortification) | 77.1 - 96.5 | researchgate.netoup.comnih.gov |
| UPLC-MS/MS | Tomato, Soil | Acetonitrile extraction, PSA/Florisil cleanup | 1.3 - 1.4 µg/kg | 88.2 - 106.9 | cabidigitallibrary.org |
| HPLC-MS/MS | Cherry | QuEChERS | 0.01 mg/kg | 81 - 94 | nih.gov |
Development of Specific Assays for Environmental Monitoring
Beyond standard chromatographic methods, specific assays have been developed for high-throughput screening and environmental monitoring of Fludioxonil.
Enzyme-Linked Immunosorbent Assays (ELISA): Immunoassays, such as ELISA, provide a rapid and sensitive tool for screening large numbers of samples. A competitive ELISA (cELISA) was developed for the analysis of Fludioxonil residues in fruit juices. acs.org By generating specific polyclonal antibodies, this assay achieved high sensitivity, with an IC₅₀ value (the concentration causing 50% inhibition) of 5.7 µg/L. acs.org Such assays are valuable for initial screening before confirmation by more rigorous techniques like LC-MS/MS.
Environmental Sample Analysis: The analytical methods described are frequently applied to environmental samples. Fludioxonil has been detected in well water in California at levels between 0.066 and 0.165 parts-per-billion (ppb). ca.gov The analysis of Fludioxonil in soil and water is crucial for understanding its environmental fate and persistence. cabidigitallibrary.orgfao.org Methods like UPLC-MS/MS have been validated specifically for soil matrices, demonstrating good recovery and low detection limits, which are essential for environmental risk assessment. cabidigitallibrary.org
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of functional disiloxanes often relies on transition metal-catalyzed hydrosilylation, a powerful method for creating Si-C bonds. rsc.org Future research will increasingly focus on developing more sustainable and efficient synthetic protocols.
A primary objective is the reduction or replacement of expensive and environmentally sensitive precious metal catalysts, such as platinum and rhodium. rsc.org Investigations into earth-abundant metal catalysts or even metal-free catalytic systems could significantly lower costs and environmental impact. Furthermore, optimizing reaction conditions to favor high selectivity for monofunctionalized intermediates allows for the subsequent, controlled synthesis of unsymmetrical bifunctional disiloxanes, expanding the molecular toolkit for material designers. rsc.org
Another avenue involves exploring enzymatic or bio-inspired catalytic processes. While still in its infancy for siloxane chemistry, biocatalysis could offer pathways with high specificity under mild conditions, reducing energy consumption and unwanted byproducts. Research into solvent-free or green solvent-based reaction media will also be critical to align the production of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane with the principles of green chemistry.
A recent study demonstrated a highly efficient method for creating a variety of unsymmetrical bifunctional disiloxane (B77578) derivatives by selectively reacting 1,1,3,3-tetramethyldisiloxane (B107390) first with an alkene, then with an alkyne, using different catalysts for each step. rsc.org This approach highlights the potential for creating a vast library of novel building blocks from a common starting material. rsc.org
Development of Advanced Materials Based on the Compound's Unique Structure
The dual functionality of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane makes it an ideal crosslinking agent and comonomer for creating advanced materials with tailored properties. cymitquimica.com Its incorporation into polymer networks can enhance flexibility, thermal stability, and hydrophobicity.
Future research will likely focus on its application in several key areas:
Biomedical Devices: The biocompatibility and stability of siloxane-based materials make them suitable for applications such as contact lenses and soft-tissue prosthetics. gelest.com Studies have explored copolymers of this disiloxane with methyl methacrylate (B99206) (MMA) for use as soft resin materials in dental applications. researchgate.net These studies found that increasing the concentration of the siloxane monomer decreased compressive strength but increased transverse deflection, indicating a tunable flexibility. researchgate.net
Dental Composites: Siloxane monomers are attractive for dental restoratives due to their hydrophobicity (low water sorption), high degree of conversion during polymerization, and potentially lower polymerization shrinkage compared to traditional resins like Bis-GMA. 43.230.198 Research into composites based on similar high-molecular-weight siloxane monomers has shown promising results, with mechanical properties not significantly different from industry standards. 43.230.198
Optical Materials and Coatings: The clarity and refractive index of polysiloxanes are advantageous for optical applications. Research has been conducted on creating polymer gratings by copolymerizing 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane with other acrylic monomers using patterned UV illumination. tue.nl Such materials could be used in displays, data transport, and optical storage. nus.edu.sg
High-Performance Coatings: The siloxane backbone provides excellent resistance to weathering and chemicals. Future work could explore its use in creating anti-fouling marine coatings, durable automotive finishes, and protective layers for electronics.
| Advanced Material Application | Role of the Compound | Key Resulting Properties | Relevant Research Findings |
|---|---|---|---|
| Dental Resins | Comonomer / Crosslinker | Tunable flexibility, low water sorption, reduced shrinkage | Copolymers with MMA show increased deflection with higher siloxane content. researchgate.net Siloxane-based composites exhibit high conversion and low shrinkage. 43.230.198 |
| Optical Gratings | Comonomer | Controlled refractive index, spatial patterning | Used in UV-patterned polymerization to create structured polymer films for optical applications. tue.nl |
| Biomedical Devices | Base Polymer / Additive | Biocompatibility, flexibility, stability | Siloxane polymers are widely used in medical devices and contact lenses. gelest.com |
Advanced Mechanistic Studies of Reactivity in Niche Applications
A deeper understanding of the reaction kinetics and diffusion mechanisms during polymerization is crucial for optimizing material properties. For materials created by photopolymerization, the interplay between reaction rates and monomer diffusion determines the final structure and homogeneity of the polymer.
Studies using techniques like nuclear microprobes have investigated the mutual diffusion coefficients of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane and comonomers like 2-chloroethyl acrylate. nus.edu.sgresearchgate.net This research revealed that the diffusion coefficient is concentration-dependent, leading to asymmetric diffusion profiles. nus.edu.sg Such insights are critical for accurately simulating and controlling the formation of complex structures like polymer gratings, where monomer migration to illuminated areas dictates the final profile. tue.nl
Future mechanistic studies should focus on:
In-situ Monitoring: Employing techniques like real-time FT-IR spectroscopy to monitor the polymerization kinetics under various conditions (e.g., different photoinitiators, light intensities, temperatures). rsc.org
Computational Modeling: Developing more sophisticated models that couple reaction kinetics with multi-component diffusion to predict the morphological evolution of the polymer network. tue.nl
Hydrolytic Stability: Quantifying the long-term hydrolytic stability of the ester and siloxane bonds under conditions relevant to the end-use application (e.g., in biological fluids for medical devices), as the compound is known to react with aqueous base. gelest.commade-in-china.com
Investigation of Environmental Remediation Strategies for Compound-Related Byproducts
While polysiloxanes are generally considered inert, the long-term environmental fate of these materials and any related byproducts from synthesis or degradation is an area of growing importance. epa.gov Unwanted products from siloxane production are typically managed through incineration or landfilling. epa.gov
Future research should prioritize the development of proactive environmental strategies. This includes:
Biodegradation Pathways: Investigating microbial or enzymatic degradation pathways for the polymer and its precursors. Biological processes are being explored as a low-cost, environmentally friendly alternative for the remediation of volatile methylsiloxanes (VMS), which are related starting materials. uva.essilicones.eu
Advanced Oxidation Processes: Studying the efficacy of advanced oxidation processes (AOPs), such as photocatalysis or ozonation, to break down residual monomers or oligomers in industrial wastewater.
Recycling and Upcycling: Developing chemical recycling methods to depolymerize end-of-life materials back to the monomer or other valuable chemical feedstocks. Functional materials like silica (B1680970) xerogels and aerogels, which are used for environmental remediation, often require thorough rinsing to remove synthesis byproducts, highlighting the need for efficient waste stream management. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Properties and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, moving research from an experience-driven to a data-driven paradigm. mdpi.comijisae.org For a complex monomer like 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, AI/ML can accelerate the discovery and optimization of new materials.
Future research directions in this domain include:
Property Prediction: Developing ML models, such as random forests or neural networks, to predict the macroscopic properties (e.g., mechanical strength, thermal stability, refractive index) of polymers based on the formulation (e.g., comonomer ratios, initiator concentration) and processing conditions. digitellinc.commdpi.com Such models have already been successfully applied to predict fouling-release properties of siloxane-based coatings and the tensile strength of polymer nanocomposites. digitellinc.commdpi.com
Inverse Design: Using generative models to design new polymer formulations with specific target properties. An AI could suggest optimal comonomer structures and concentrations to achieve a desired balance of flexibility and strength for a new dental resin, for example.
Synthesis Optimization: Applying ML algorithms to optimize reaction conditions for the synthesis of the monomer itself, maximizing yield and minimizing byproducts. researchgate.net Neural networks have been tested for modeling and optimizing polysiloxane synthesis processes by correlating working conditions to outcomes like molecular weight and conversion. researchgate.net
| AI/ML Application Area | Modeling Technique | Predicted/Optimized Parameter | Potential Impact |
|---|---|---|---|
| Property Prediction | Random Forest, Neural Networks | Mechanical properties, thermal stability, fouling-release performance. digitellinc.com | Reduces experimental trial-and-error, accelerates material screening. mdpi.com |
| Synthesis Optimization | Genetic Algorithms, Neural Networks | Reaction yield, molecular weight, purity. researchgate.net | Improves efficiency and sustainability of chemical production. researchgate.net |
| Inverse Material Design | Generative Models, Explainable AI (XAI) | Novel polymer formulations with target properties. digitellinc.com | Enables discovery of new materials tailored for specific applications. digitellinc.com |
Q & A
Q. How to validate hypotheses about this compound’s neurotoxicity using mixed-methods research?
- Methodological Answer : Pair in vitro neuronal cell assays (e.g., MTT viability tests) with transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Use thematic analysis for qualitative data (e.g., histopathological observations) and regression models for dose-response correlations. Pre-register protocols on Open Science Framework to reduce bias .
Key Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
